![molecular formula C19H17N7O B2410882 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2201887-77-4](/img/structure/B2410882.png)
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains an imidazo[1,2-b]pyridazine moiety . This moiety is found in many approved and experimental drugs .
Chemical Reactions Analysis
The compound seems to be related to TAK1 kinase inhibitors, which have shown excellent activities against multiple myeloma . The lead compound in one study was found to inhibit the enzymatic activity of TAK1 at nanomolar concentrations .科学的研究の応用
Synthesis and Potential Anticancer Applications
Imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents. These compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, have shown significant antitumor activity and mitotic inhibition in biological studies. Routes for synthesizing these compounds involve cyclization of substituted amino-diaminopyridines, indicating their structural versatility and potential for medicinal chemistry applications (Temple, Rose, Comber, & Rener, 1987).
Heterocyclic Chemistry and Drug Design
The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, owing to its presence in several marketed drugs and potential therapeutic agents. These compounds have been explored for various bioactivities, including anticancer, antimicrobial, and antiviral properties. The research emphasizes the structural modification of this scaffold to discover novel therapeutic agents, highlighting its significance in drug design and pharmacology (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Enzyme Inhibitors and Receptor Ligands
Imidazo[1,2-a]pyridines have been identified as promising enzyme inhibitors and receptor ligands. Recent progress in understanding the pharmacological properties of these compounds includes their role as anti-infectious agents, enzyme inhibitors, and receptor ligands. This diversity in biological activity underscores the imidazo[1,2-a]pyridine ring system's utility in developing new pharmacological agents (Enguehard-Gueiffier & Gueiffier, 2007).
Anticholinesterase Potential
Studies on imidazo[1,2-a]pyridine-based compounds have also explored their potential as anticholinesterase agents, which could contribute to treatments for neurological disorders. Structural analysis and pharmacological evaluation have shown that certain imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their utility in addressing conditions related to cholinesterase activity (Kwong, Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).
作用機序
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety dictate kinase selectivity and potency .
Biochemical Pathways
Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of biochemical reactions . These reactions lead to changes in cell growth, differentiation, and apoptosis, which are crucial for the survival and proliferation of MM cells .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The compound inhibits the enzymatic activity of TAK1, leading to a decrease in the growth of MM cell lines . The lead compound, referred to as compound 26 in the literature, inhibits TAK1 with an IC50 of 55 nM . This inhibition is more potent than the known TAK1 inhibitor, takinib, which has an IC50 of 187 nM .
特性
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19-4-1-16(15-5-7-20-8-6-15)22-26(19)13-14-11-24(12-14)18-3-2-17-21-9-10-25(17)23-18/h1-10,14H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNVVPZARMGIBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
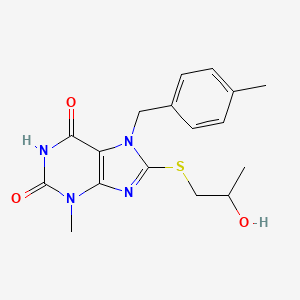
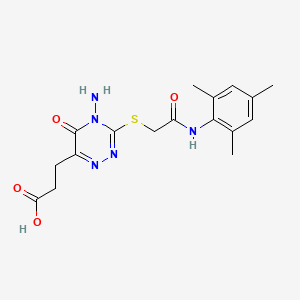
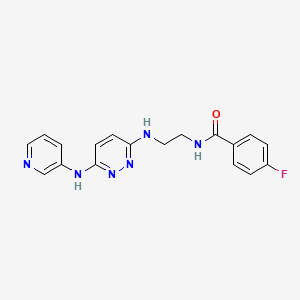
![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)
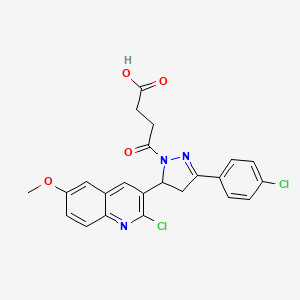

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)
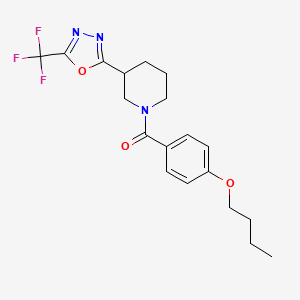
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
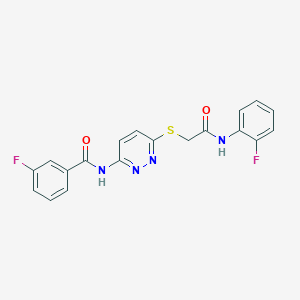
![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)
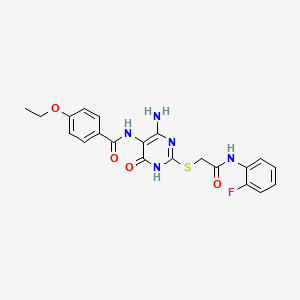
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

